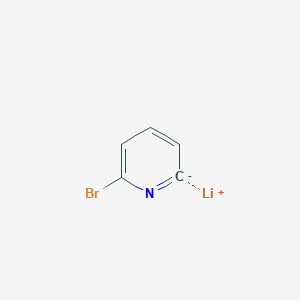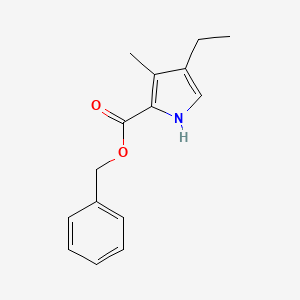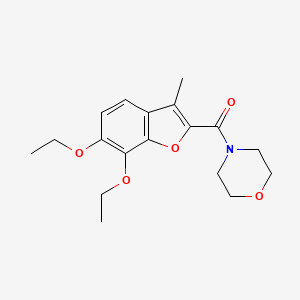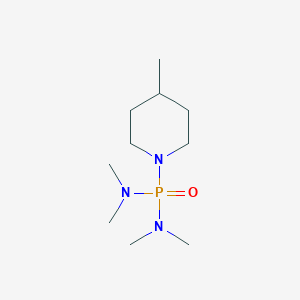
N,N,N',N'-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide typically involves the reaction of tetramethylphosphoramide with 4-methylpiperidine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Known for its use as a reducing co-substrate for heme peroxidases.
N,N,N’,N’-Tetramethyl-1,4-phenylenediammonium dichloride: Used in various chemical reactions and as a reagent in analytical chemistry.
Uniqueness
N,N,N’,N’-Tetramethyl-P-(4-methylpiperidin-1-yl)phosphonic diamide stands out due to its unique structure, which combines the properties of phosphonic diamides and piperidine derivatives
Eigenschaften
CAS-Nummer |
40725-73-3 |
|---|---|
Molekularformel |
C10H24N3OP |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
N-[dimethylamino-(4-methylpiperidin-1-yl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H24N3OP/c1-10-6-8-13(9-7-10)15(14,11(2)3)12(4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
SAPPGCIKDWQTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)P(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


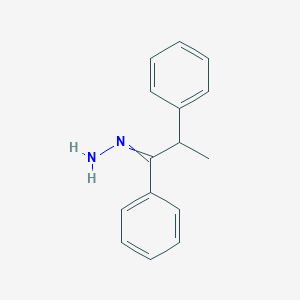
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

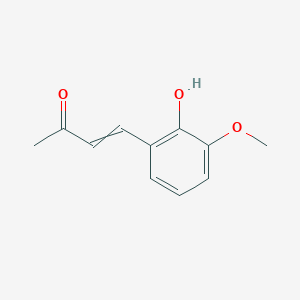
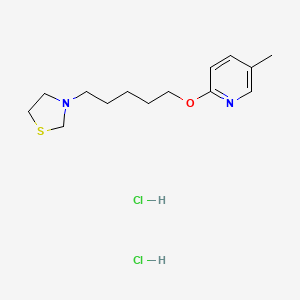
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
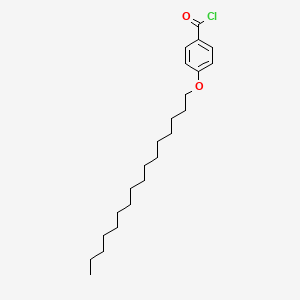
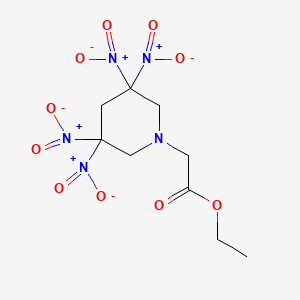

![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)

